molecular formula C20H23NO2 B1207292 4-Diphenylacetoxy-n-methylpiperidine

4-Diphenylacetoxy-n-methylpiperidine

Cat. No. B1207292
M. Wt: 309.4 g/mol
InChI Key: HVLMWCBEAXEKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-diphenylacetoxy-N-methylpiperidine is a carboxylic ester obtained by formal condensation of the carboxy group of diphenylacetic acid and the hydroxy group of 4-hydroxy-N-methylpiperidine. It has a role as a muscarinic antagonist. It is a carboxylic ester, a member of piperidines and a tertiary amino compound.

Scientific Research Applications

X-ray Crystal Structure Analysis

The X-ray crystal structure of 4-diphenylcarbamyl-N-methylpiperidine methobromide, a carbamate analogue of 4-Diphenylacetoxy-N-methylpiperidine (4-DAMP), reveals two conformers with different ester group orientations. This study provides insights into the molecular structure and possible interactions of 4-DAMP and its analogues, highlighting the importance of three-dimensional arrangements for high affinity and selectivity at muscarinic receptors (Barlow & Johnson, 1989).

Muscarinic Receptor Affinity

Research on the affinity of various compounds for postganglionic acetylcholine receptors includes analysis of 4-DAMP. The study emphasizes the relationship between chemical structure and receptor affinity, contributing to a deeper understanding of how 4-DAMP interacts with muscarinic receptors (Abramson et al., 1974).

Pharmacological Properties

Investigations into the pharmacological properties of a Drosophila muscarinic acetylcholine receptor (mAChR) expressed in COS-7 cells and Xenopus oocytes show that 4-DAMP effectively displaces N-[3H]methylscopolamine binding. This suggests a broad pharmacological resemblance of the Drosophila mAChR to vertebrate M1 and M3 mAChR subtypes, positioning 4-DAMP as a valuable tool for studying mAChR functions (Blake et al., 1993).

Selective Antagonism at Muscarinic Receptors

Further research explores 4-DAMP analogues for more selective antagonism at muscarinic M2-receptors. Although no compound showed greater selectivity than 4-DAMP, the study provides insights into structure-activity relationships and suggests potential avenues for developing more selective drugs (Barlow & Shepherd, 1986).

Receptor Binding Profiles

Studies on the binding of 4-DAMP to muscarinic receptors in various tissues like heart, ileum, and cerebral cortex help in understanding the subtype specificity of muscarinic antagonists. This aids in delineating the diverse physiological roles of muscarinic receptors and the potential therapeutic applications of 4-DAMP (Nilvebrant & Sparf, 1988).

properties

IUPAC Name

(1-methylpiperidin-4-yl) 2,2-diphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-21-14-12-18(13-15-21)23-20(22)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLMWCBEAXEKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Diphenylacetoxy-n-methylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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